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Compound of Interest

Compound Name:
5-Chloro-2-(n-octyl-d17)-4-

isothiazolin-3-one

CAS No.: 1189719-53-6

Cat. No.: B563225

Get Quote

Executive Summary
The accurate quantification of 2-Octyl-2H-isothiazol-3-one (OIT) in complex matrices—ranging

from industrial cooling fluids to cosmetic formulations—relies heavily on the use of isotopically

labeled internal standards (IS).[1] OIT-d17 (2-n-Octyl-d17-4-isothiazolin-3-one) is the gold

standard for correcting matrix effects, extraction inefficiencies, and ionization suppression in

LC-MS/MS workflows.[1]

However, the physicochemical behavior of OIT-d17 differs subtly from its non-labeled

counterpart. Improper solvent selection or storage can lead to precipitation, deuterium

exchange, or degradation, compromising the integrity of the analytical run. This guide provides

a definitive technical framework for the solubility, preparation, and preservation of OIT-d17

reference standards.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9]
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Understanding the structural basis of the standard is a prerequisite for solubility optimization.

OIT-d17 features a fully deuterated octyl side chain.[1]

Chemical Name: 2-Octyl-d17-isothiazol-3-one[1]

CAS Number: 1412086-62-0 (Note: CAS may vary by salt form or supplier; verify Certificate

of Analysis).[1]

Molecular Formula: C₁₁H₂D₁₇NOS[1]

Molecular Weight: ~230.45 g/mol (vs. 213.34 g/mol for native OIT)

Key Property: The deuterated alkyl chain increases lipophilicity slightly while reducing the

molar volume. This often results in a retention time shift (typically eluting slightly earlier than

native OIT in Reverse Phase LC), which must be accounted for in MRM windows.

Solubility Data Matrix
The following data aggregates solubility performance across common analytical solvents. Data

is derived from thermodynamic compatibility of the native isothiazolinone scaffold and specific

CoA data from major isotope suppliers (e.g., Toronto Research Chemicals, C/D/N Isotopes).

Solvent Compatibility Table
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Solvent Solubility Rating
Max Conc. (Est.)[2]
[3][4]

Application Note

Methanol (MeOH) Excellent > 50 mg/mL

Recommended.

Primary solvent for

stock solutions.[1]

Miscible with aqueous

mobile phases.

Acetonitrile (ACN) Good > 50 mg/mL

Alternative stock

solvent. Preferred if

long-term stability in

protic solvents is a

concern (though d17

is alkyl-stable).[1]

Chloroform Excellent > 100 mg/mL

Good for initial

dissolution of neat

oils, but poor for LC-

MS injection (solvent

mismatch).

Ethyl Acetate Good > 25 mg/mL

Useful for Liquid-

Liquid Extraction

(LLE) but not for stock

storage due to

volatility.[1]

DMSO Good > 20 mg/mL

Avoid.[1] High boiling

point makes

evaporation difficult;

freezing point issues

in storage.

Water Poor < 0.5 mg/mL

Do NOT use. OIT is

lipophilic.[1] Aqueous

stocks will precipitate

or adsorb to container

walls.
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Hexane Poor < 0.1 mg/mL

Insoluble.[1] OIT

partitions out of non-

polar hydrocarbons.

Critical Warning: While OIT-d17 is soluble in methanol, do not store working standards in >90%

water for extended periods. The compound is prone to adsorption onto polypropylene (plastic)

surfaces in aqueous conditions. Always use silanized glass for low-concentration aqueous

dilutions.[1]

Protocol: Gravimetric Stock Solution Preparation
Volumetric preparation (pipetting) of viscous neat standards like OIT introduces significant

error. For expensive deuterated standards, a Gravimetric approach is mandatory to ensure

<1% uncertainty.

Workflow Visualization

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.echemi.com/produce/pr2306141851-2-octyl-2h-isothiazol-3-one.html
https://www.echemi.com/produce/pr2306141851-2-octyl-2h-isothiazol-3-one.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563225?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Neat OIT-d17 Standard
(Viscous Oil/Solid)

Gravimetric Weighing
(Direct into Volumetric Flask)

 Use Anti-Static Gun

Add Methanol (MeOH)
(Fill to ~80% Volume)

Sonication (5 mins)
< 30°C

 Ensure Dissolution

Thermal Equilibration
(20°C)

Dilute to Mark & Mix
(Primary Stock: 1000 µg/mL)

Aliquot into Amber Vials
(Store at -20°C)

 Argon Headspace

Click to download full resolution via product page

Figure 1: Gravimetric workflow for preparing primary OIT-d17 stock solutions, minimizing

handling losses.

Step-by-Step Methodology
Vessel Selection: Use a Class A volumetric flask (10 mL or 25 mL). Glass only.
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Weighing:

Place the empty flask on a 5-digit analytical balance.[1] Tare.

Using a glass Pasteur pipette or stainless steel spatula, transfer approximately 10 mg of

OIT-d17 directly into the flask.

Record the exact mass (e.g., 10.04 mg).

Dissolution:

Add LC-MS grade Methanol to fill roughly 80% of the flask volume.[1]

Sonicate for 5 minutes. OIT-d17 is often a viscous oil; visual confirmation of Schlieren

lines disappearing is required.[1]

Note: Avoid heating the bath above 30°C to prevent degradation.

Finalization:

Allow the solution to equilibrate to room temperature (20°C).

Dilute to the mark with Methanol. Invert 20 times.

Concentration Calculation:

Stability & Storage Architecture
Deuterated standards are high-value assets.[1] Their stability is threatened by three factors:

Light, Heat, and Isotopic Exchange.

Storage Conditions
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State Container Temperature Shelf Life

Neat Substance
Amber Glass Vial

(Teflon-lined cap)
-20°C 2–3 Years

Primary Stock

(MeOH)
Amber Glass Vial -20°C 12 Months

Working Std (Aq/Org)
Silanized Glass

Autosampler Vial
4°C < 1 Week

The Deuterium Exchange Risk
The deuterium atoms in OIT-d17 are located on the octyl chain (C-D bonds).[1] These are

chemically robust and resistant to exchange in neutral protic solvents like methanol.

Risk: Low.[1]

Mitigation: Do not store stocks in acidic (pH < 3) or basic (pH > 9) conditions for extended

periods, as ring-opening hydrolysis can occur, rendering the standard useless regardless of

deuterium stability.

Analytical Application: LC-MS/MS Optimization
When developing the quantification method, the Internal Standard (IS) must track the analyte

perfectly.

MRM Transition Selection
Due to the mass shift, the precursor and product ions will differ from native OIT.

Native OIT: 214.1

102.1 m/z[1]

OIT-d17: ~231.2

~119.2 m/z (Octyl chain loss is common; verify specific fragmentation).[1]
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Figure 2: Logic flow for utilizing OIT-d17 to correct for matrix effects and extraction recovery.
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(Note: Always verify the specific Certificate of Analysis (CoA) provided with your vial, as

isotopic purity and exact salt forms can vary between production batches.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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